molecular formula C25H28N2O7 B12813426 N-Cbz-O4-tert-butyl-L-tyrosine succinimido ester

N-Cbz-O4-tert-butyl-L-tyrosine succinimido ester

Cat. No.: B12813426
M. Wt: 468.5 g/mol
InChI Key: UQLJTOVTUWDKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cbz-O4-tert-butyl-L-tyrosine succinimido ester is a compound that belongs to the class of carbamate-protected amino acids. This compound is often used in peptide synthesis due to its stability and reactivity. The presence of the carbamate group (Cbz) provides protection to the amino group, while the tert-butyl ester protects the carboxyl group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-O4-tert-butyl-L-tyrosine succinimido ester typically involves the protection of the amino and carboxyl groups of L-tyrosine. The process begins with the protection of the amino group using benzyl chloroformate (Cbz-Cl) to form N-Cbz-L-tyrosine. The carboxyl group is then protected by esterification with tert-butanol in the presence of an acid catalyst, such as sulfuric acid, to yield N-Cbz-O4-tert-butyl-L-tyrosine .

The final step involves the formation of the succinimido ester by reacting N-Cbz-O4-tert-butyl-L-tyrosine with N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC) under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-Cbz-O4-tert-butyl-L-tyrosine succinimido ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Substitution: Nucleophiles like primary amines in the presence of a base (e.g., triethylamine).

Major Products Formed

Scientific Research Applications

N-Cbz-O4-tert-butyl-L-tyrosine succinimido ester is widely used in scientific research, particularly in:

    Chemistry: As an intermediate in the synthesis of peptides and other complex molecules.

    Biology: In the study of enzyme-substrate interactions and protein engineering.

    Medicine: For the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of N-Cbz-O4-tert-butyl-L-tyrosine succinimido ester involves its role as a protecting group in peptide synthesis. The carbamate and ester groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions. The succinimido ester facilitates the formation of amide bonds by reacting with nucleophiles, thus enabling the synthesis of peptides and other amide-containing compounds .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O7/c1-25(2,3)33-19-11-9-17(10-12-19)15-20(23(30)34-27-21(28)13-14-22(27)29)26-24(31)32-16-18-7-5-4-6-8-18/h4-12,20H,13-16H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLJTOVTUWDKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.